N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H21N3O5S3 and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivities
A study by Ozmen Ozgun et al. (2019) delved into the synthesis of pyrazoline benzensulfonamides, targeting their potential as inhibitors for human carbonic anhydrase isoenzymes and acetylcholinesterase, without significant cytotoxicity. These compounds were synthesized incorporating both pyrazoline and sulfonamide pharmacophores, showcasing a blend of desirable bioactivities with minimized cytotoxic effects, making them promising candidates for further development in medicinal chemistry applications Ozmen Ozgun, D., Gul, H., Yamali, C., Sakagami, H., Gulcin, I., Sukuroglu, M., & Supuran, C. (2019). Bioorganic Chemistry, 84, 511-517.
Synthesis Techniques
Moosavi-Zare et al. (2013) presented a green, simple, and efficient synthesis method for 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using disulfonic acid imidazolium chloroaluminate as a catalyst. This method stands out for its environmental friendliness and efficiency, showcasing the potential for creating complex molecules with significant bioactivity Moosavi‐Zare, A. R., Zolfigol, M., Noroozizadeh, E., Tavasoli, M., Khakyzadeh, V., & Zare, A. (2013). New Journal of Chemistry, 37, 4089-4094.
Structural Characterization
Durgadas et al. (2012) focused on the synthesis and structural characterization of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide, highlighting the importance of detailed structural analysis in understanding the properties and potential applications of these compounds. This emphasizes the role of structural studies in guiding the development of molecules with specific biological activities Durgadas, S., Mukkanti, K., & Pal, S. (2012). Molbank, 2012.
Mechanism of Action
Target of action
Pyrazoline derivatives, which this compound is a part of, have been studied for their diverse biological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities
Mode of action
The mode of action of pyrazoline derivatives can vary depending on the specific compound and its targets. For example, some pyrazoline derivatives have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical pathways
Pyrazoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of action
Pyrazoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S3/c1-29-17-8-10-18(11-9-17)32(27,28)24-20(21-7-4-12-30-21)14-19(22-24)15-5-3-6-16(13-15)23-31(2,25)26/h3-13,20,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJAHHFSEWBZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.